molecular formula C23H26N2O2 B6569038 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide CAS No. 946367-89-1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

Cat. No.: B6569038
CAS No.: 946367-89-1
M. Wt: 362.5 g/mol
InChI Key: OPOWHPYYXZPFMY-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities and are often used in the development of pharmaceuticals and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline using hydrogenation techniques. The benzoyl group is then introduced through a benzoylation reaction, and the cyclohexanecarboxamide moiety is added through an amide coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed for large-scale chemical reactions. The process would involve careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of reduced tetrahydroquinoline derivatives.

  • Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its quinoline core makes it a versatile intermediate in organic synthesis.

Biology: Quinoline derivatives are known for their antimicrobial properties, and this compound may be studied for its potential use as an antimicrobial agent.

Medicine: The compound's biological activity makes it a candidate for drug development. It may be investigated for its potential therapeutic effects in treating various diseases.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets. The quinoline core can bind to enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific application and target organism.

Comparison with Similar Compounds

  • Quinoline: The parent compound of many derivatives.

  • 1,2,3,4-Tetrahydroquinoline: A reduced form of quinoline.

  • Benzoyl derivatives: Compounds containing a benzoyl group attached to various structures.

Uniqueness: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is unique due to its specific combination of the tetrahydroquinoline core, benzoyl group, and cyclohexanecarboxamide moiety. This combination provides distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-22(17-8-3-1-4-9-17)24-20-13-14-21-19(16-20)12-7-15-25(21)23(27)18-10-5-2-6-11-18/h2,5-6,10-11,13-14,16-17H,1,3-4,7-9,12,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOWHPYYXZPFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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